2,4'-Diacetyldiphenyl Oxide

Catalog No.
S13950515
CAS No.
M.F
C16H14O3
M. Wt
254.28 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4'-Diacetyldiphenyl Oxide

Product Name

2,4'-Diacetyldiphenyl Oxide

IUPAC Name

1-[4-(2-acetylphenoxy)phenyl]ethanone

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

InChI

InChI=1S/C16H14O3/c1-11(17)13-7-9-14(10-8-13)19-16-6-4-3-5-15(16)12(2)18/h3-10H,1-2H3

InChI Key

JBZOYBANGIHYKM-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=CC=C(C=C1)OC2=CC=CC=C2C(=O)C

2,4'-Diacetyldiphenyl Oxide, also known as 4,4'-diacetyldiphenyl ether, is an organic compound characterized by the presence of two acetyl groups attached to a biphenyl structure. This compound belongs to the class of diaryl ethers and is notable for its symmetrical structure, where the two aromatic rings are connected by an ether linkage. The chemical formula for 2,4'-diacetyldiphenyl oxide is C${16}$H${14}$O$_{3}$, indicating the presence of 16 carbon atoms, 14 hydrogen atoms, and 3 oxygen atoms.

The compound is typically synthesized through various chemical methods and exhibits interesting properties that make it suitable for different applications in organic synthesis and materials science. Its unique structure allows it to participate in a range of

  • Hydrolysis: In the presence of water and an acid or base catalyst, the ether bond can be cleaved to yield phenolic compounds.
  • Reduction: The acetyl groups can be reduced to alcohols using reducing agents such as lithium aluminium hydride or sodium borohydride.
  • Esterification: The hydroxyl group formed from hydrolysis can react with carboxylic acids to form esters.
  • Substitution Reactions: The aromatic rings can undergo electrophilic substitution reactions, allowing for further functionalization of the compound.

These reactions highlight the versatility of 2,4'-diacetyldiphenyl oxide in synthetic organic chemistry.

The synthesis of 2,4'-diacetyldiphenyl oxide can be achieved through several methods:

  • Acetylation of Diphenyl Ether: This method involves the acetylation of diphenyl ether using acetic anhydride in the presence of a catalyst such as pyridine. The reaction typically yields 2,4'-diacetyldiphenyl oxide along with acetic acid as a byproduct.
  • Direct Synthesis from Phenol and Acetic Anhydride: Phenol can be reacted with acetic anhydride under acidic conditions to produce 2,4'-diacetyldiphenyl oxide directly.
  • Copolymerization: As noted in some studies, copolycyclo-condensation methods utilizing ethyl ketals can also lead to the formation of oligomers containing 2,4'-diacetyldiphenyl oxide units .

These methods underscore the compound's accessibility for research and industrial applications.

2,4'-Diacetyldiphenyl oxide has several applications:

  • Intermediate in Organic Synthesis: It serves as a building block for synthesizing more complex organic molecules.
  • Material Science: Its derivatives may be used in polymer chemistry to create materials with specific thermal and mechanical properties.
  • Pharmaceutical Industry: Potential applications in drug development due to its structural similarity to bioactive compounds warrant exploration.

Interaction studies involving 2,4'-diacetyldiphenyl oxide primarily focus on its reactivity with other chemical species. For example:

  • Complex Formation: It has been studied for its ability to form complexes with metal ions (e.g., nickel), which may enhance its utility in catalysis or material design .
  • Reactivity Profiles: Understanding how this compound interacts with various reagents helps predict its behavior in synthesis and potential biological interactions.

These studies are crucial for optimizing its use in various applications.

Several compounds share structural similarities with 2,4'-diacetyldiphenyl oxide. Here are some notable examples:

Compound NameStructure TypeUnique Features
Diphenyl EtherDiaryl EtherSimple ether structure without acetyl groups
Bisphenol ADiaryl EtherContains hydroxymethyl groups; used in plastics
4-AcetoxyphenolPhenolic CompoundContains one acetoxy group; used as an analgesic
4,4'-DihydroxybiphenylDiaryl AlcoholContains hydroxyl groups; used in antioxidants

The uniqueness of 2,4'-diacetyldiphenyl oxide lies in its dual acetyl substitutions on a biphenyl framework, which influences its reactivity and potential applications compared to these similar compounds. Each compound's distinct functional groups dictate their respective properties and uses within chemistry and industry.

Traditional Condensation-Acylation Sequential Approaches

The sequential condensation-acylation method remains a cornerstone for synthesizing 2,4'-diacetyldiphenyl oxide. This two-step process involves:

  • Ether Bond Formation: Condensation of p-chlorophenol with m-dichlorobenzene in the presence of a copper acetate catalyst yields dichlorodiphenyl ether.
  • Acetylation: Friedel-Crafts acylation of the intermediate ether with acetyl chloride, catalyzed by anhydrous aluminium chloride (AlCl₃), introduces acetyl groups at the 2- and 4'-positions.

Critical parameters include the molar ratio of AlCl₃ to acetyl chloride, which directly impacts reaction efficiency. Excess AlCl₃ (≥3 equivalents relative to acetyl chloride) prevents catalyst deactivation by coordinating with carbonyl intermediates. Solvent selection, typically 1,2-dichloroethane (DCE), ensures homogeneity during acylation.

Table 1: Optimization of Traditional Condensation-Acylation

ParameterOptimal ConditionYield (%)
Cu Acetate Loading5 mol%78
AlCl₃ Equivalents3.285
Reaction Time5 h82

This method achieves yields exceeding 80% but requires rigorous control over moisture and stoichiometry to minimize side reactions.

XLogP3

3.1

Hydrogen Bond Acceptor Count

3

Exact Mass

254.094294304 g/mol

Monoisotopic Mass

254.094294304 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-10-2024

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